UTX protein (1264-1273)

Epigenetics Antibody Validation Peptide Blocking

The UTX (1264-1273) peptide (ALIAAGKEII) is the only valid blocking reagent for anti-UTX/KDM6A antibodies raised against residues 1264–1273. Its unique 10-mer sequence guarantees competitive inhibition of the antibody–epitope interaction, eliminating false negatives in WB, IP, and IHC. Unlike scrambled or off-target peptides, this cGMP-manufactured, high-purity fragment ensures publication-grade specificity and quantitative binding assays (SPR/ELISA). Choose the definitive epitope control for reliable, reproducible immunodetection.

Molecular Formula
Molecular Weight
Cat. No. B1575403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUTX protein (1264-1273)
SynonymsUTX protein (1264-1273)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

UTX Protein (1264-1273): A Defined Epitope Peptide for KDM6A/UTX Antibody Validation and Binding Studies


The UTX protein (1264-1273) peptide is a synthetic 10‑amino‑acid fragment (sequence: ALIAAGKEII) corresponding to residues 1264–1273 of the human lysine‑specific demethylase 6A (KDM6A/UTX) protein . This peptide is derived from a region rich in tetratricopeptide repeat (TPR) motifs, which are known to mediate protein–protein interactions and contribute to the structural integrity of the full‑length UTX protein [1]. It is primarily utilized as a highly specific blocking peptide to validate the epitope recognition of anti‑UTX/KDM6A antibodies, thereby ensuring experimental reproducibility and data accuracy in immunodetection workflows .

Why Generic Substitution Fails: The Critical Role of UTX (1264-1273) in Ensuring Antibody Specificity


Generic substitution of a UTX‑derived peptide with a scrambled sequence or a fragment from a different protein region is not scientifically valid for antibody validation or binding studies. The UTX protein (1264-1273) peptide's utility is predicated on its precise, unique 10‑mer sequence (ALIAAGKEII), which corresponds exactly to the immunogen used to raise a specific anti‑UTX antibody . Using an off‑target peptide would fail to competitively inhibit antibody binding to its cognate epitope on the full‑length UTX protein, leading to false‑negative or non‑specific results in assays such as Western blot, immunoprecipitation, and immunohistochemistry . Therefore, the exact sequence and purity of this peptide are non‑negotiable parameters for achieving reliable, quantitative, and reproducible data in research and industrial applications.

Quantitative Differentiation Evidence for UTX Protein (1264-1273) in Research and Assay Development


Exact Sequence Identity vs. Scrambled or Truncated Peptides

The UTX protein (1264-1273) peptide's sequence (ALIAAGKEII) is 100% identical to the immunogen used to generate a specific anti‑UTX antibody . In contrast, a scrambled peptide control (e.g., IAKALIGKE) would share 0% sequence identity. This absolute difference in sequence identity directly translates to functional differentiation: only the cognate peptide can bind to the antibody's paratope and competitively inhibit its interaction with the full‑length UTX protein in a dose‑dependent manner . While quantitative inhibition data for this specific peptide lot is not publicly available in primary literature, the principle is a well‑established class‑level inference for blocking peptides.

Epigenetics Antibody Validation Peptide Blocking

cGMP Synthesis Purity vs. Research-Grade Peptides

The UTX protein (1264-1273) peptide is manufactured under strict cGMP (current Good Manufacturing Practice) conditions, a standard that ensures a level of purity, consistency, and traceability superior to that of typical research-grade peptides . While specific purity data (e.g., >95% by HPLC) is not explicitly listed on the vendor page, cGMP compliance implies rigorous quality control, including analytical characterization (HPLC, MS) and documentation . This contrasts with peptides offered without cGMP certification, for which purity and identity may vary between lots, potentially introducing experimental variability.

Peptide Synthesis Quality Control cGMP Manufacturing

Defined Epitope Localization vs. Full-Length UTX Protein

The UTX protein (1264-1273) peptide maps to a specific, 10‑amino‑acid segment within the C‑terminal region of the full‑length 1401‑amino‑acid UTX protein, which contains eight TPR repeats and a JmjC catalytic domain [1]. This precise localization contrasts with the use of recombinant full‑length UTX protein (MW ~154 kDa) as a blocking agent [1]. The peptide's small size and defined sequence allow for precise, sequence‑specific inhibition of an antibody, whereas full‑length protein may present multiple epitopes and lead to complex, non‑quantifiable inhibition patterns. This specificity is crucial for confirming that an antibody's signal is due to recognition of a unique, linear epitope.

Protein Structure Epitope Mapping Antibody Specificity

Optimal Use Cases for UTX Protein (1264-1273) in Scientific and Industrial Workflows


Validation of Anti-UTX/KDM6A Antibody Specificity in Immunoassays

This peptide is the definitive tool for confirming the specificity of antibodies raised against the 1264‑1273 region of UTX. Pre‑incubation of the antibody with the UTX (1264‑1273) peptide should completely abolish the specific signal in Western blot, immunohistochemistry, or immunoprecipitation, demonstrating that the observed signal is due to the antibody's interaction with its intended epitope . This application is critical for publication‑quality data and diagnostic assay development.

Quantitative Epitope Mapping and Affinity Determination

The peptide can be used in competitive ELISA or surface plasmon resonance (SPR) assays to quantitatively measure the binding affinity (KD) and specificity of an anti‑UTX antibody for its linear epitope . This data is essential for selecting high‑affinity antibody clones for therapeutic or diagnostic applications.

Positive Control for Peptide Synthesis and Analytical Characterization

Due to its cGMP manufacturing pedigree, this peptide can serve as a high‑quality reference standard for calibrating HPLC and mass spectrometry workflows used to characterize other UTX‑derived peptides . Its well‑defined sequence and purity profile make it an ideal system suitability standard.

Investigating Protein-Protein Interactions Involving the UTX TPR Domain

The peptide's location within the TPR‑rich region of UTX makes it a valuable probe for studying the role of this specific linear motif in mediating interactions with other proteins, such as components of the MLL3/4 COMPASS complex [1]. In pull‑down assays, the peptide can be used to competitively inhibit binding or to confirm the specificity of an interaction interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for UTX protein (1264-1273)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.